molecular formula C31H42ClN3O10 B13821488 Benzoic acid, 3,4,5-triethoxy-, 1-(4-morpholinylmethyl)-2-(5,6,7-trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester, monohydrochloride CAS No. 38952-88-4

Benzoic acid, 3,4,5-triethoxy-, 1-(4-morpholinylmethyl)-2-(5,6,7-trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester, monohydrochloride

Cat. No.: B13821488
CAS No.: 38952-88-4
M. Wt: 652.1 g/mol
InChI Key: PQIFWRMLJXIHTB-UHFFFAOYSA-N
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Description

2-(Gamma-morpholino-beta-(3,4,5-triethoxybenzoxy)propyl)-5,6,7-trimethoxy-1(2H)-phthalazinone is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Gamma-morpholino-beta-(3,4,5-triethoxybenzoxy)propyl)-5,6,7-trimethoxy-1(2H)-phthalazinone typically involves multiple steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic or basic conditions.

    Introduction of the Trimethoxy Groups: The trimethoxy groups can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Gamma-morpholino-beta-(3,4,5-triethoxybenzoxy)propyl Side Chain: This step involves the reaction of the phthalazinone core with the appropriate side chain precursor, which can be synthesized separately through a series of reactions involving the formation of the morpholino ring and the triethoxybenzoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the phthalazinone core or the side chain, potentially converting ketone or nitro groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholino and triethoxybenzoxy groups could enhance its binding affinity and specificity, while the phthalazinone core could contribute to its biological activity.

Comparison with Similar Compounds

Similar compounds include other phthalazinone derivatives, such as:

    2-(Gamma-morpholino-beta-(3,4,5-trimethoxybenzoxy)propyl)-5,6,7-trimethoxy-1(2H)-phthalazinone: Similar structure but with different substituents on the benzene ring.

    2-(Gamma-piperidino-beta-(3,4,5-triethoxybenzoxy)propyl)-5,6,7-trimethoxy-1(2H)-phthalazinone: Similar structure but with a piperidine ring instead of a morpholino ring.

The uniqueness of 2-(Gamma-morpholino-beta-(3,4,5-triethoxybenzoxy)propyl)-5,6,7-trimethoxy-1(2H)-phthalazinone lies in its specific combination of functional groups, which can confer unique chemical and biological properties.

Properties

CAS No.

38952-88-4

Molecular Formula

C31H42ClN3O10

Molecular Weight

652.1 g/mol

IUPAC Name

[1-morpholin-4-yl-3-(5,6,7-trimethoxy-1-oxophthalazin-2-yl)propan-2-yl] 3,4,5-triethoxybenzoate;hydrochloride

InChI

InChI=1S/C31H41N3O10.ClH/c1-7-41-25-14-20(15-26(42-8-2)28(25)43-9-3)31(36)44-21(18-33-10-12-40-13-11-33)19-34-30(35)22-16-24(37-4)29(39-6)27(38-5)23(22)17-32-34;/h14-17,21H,7-13,18-19H2,1-6H3;1H

InChI Key

PQIFWRMLJXIHTB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC(CN2CCOCC2)CN3C(=O)C4=CC(=C(C(=C4C=N3)OC)OC)OC.Cl

Origin of Product

United States

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